molecular formula C31H26FN3O7 B8718484 Benzoic acid 3-benzoyloxy-5-(4-benzoylamino-2-oxo-2H-pyrimidin-1-yl)-4-fluoro-4-methyl-tetrahydro-furan-2-ylmethyl ester

Benzoic acid 3-benzoyloxy-5-(4-benzoylamino-2-oxo-2H-pyrimidin-1-yl)-4-fluoro-4-methyl-tetrahydro-furan-2-ylmethyl ester

Cat. No. B8718484
M. Wt: 571.6 g/mol
InChI Key: MXEQSUUFNWPUJH-UHFFFAOYSA-N
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Patent
US08912321B2

Procedure details

A slurry of 14 (14.7 kg) in MeOH (92.6 kg) is treated with catalytic amounts of methanolic sodium methoxide (0.275 kg). The reaction mixture is heated to ca. 50° C. and aged (ca. 1 h) until the hydrolysis is complete. The reaction mixture is quenched by addition of isobutyric acid (0.115 kg). The resulting solution is concentrated under moderate vacuum and then residual solvents are replaced with IPA (80 kg). The batch is distilled to a volume of ca. 50 L. The resulting slurry is heated to ca. 80° C. and then cooled slowly to ca. 5° C. and aged (ca. 2 h). The precipitated product is isolated by filtration, washed with IPA (16.8 kg) and dried in an oven at 70° C. in vacuo to afford 6.26 kg (88.9%) of 18 which assayed at 99.43% pure
Name
Quantity
14.7 kg
Type
reactant
Reaction Step One
Quantity
0.275 kg
Type
reactant
Reaction Step One
Name
Quantity
92.6 kg
Type
solvent
Reaction Step One
Name
Yield
88.9%

Identifiers

REACTION_CXSMILES
C([O:9][CH:10]1[C:14]([F:16])([CH3:15])[CH:13]([N:17]2[CH:22]=[CH:21][C:20]([NH:23]C(=O)C3C=CC=CC=3)=[N:19][C:18]2=[O:32])[O:12][CH:11]1[CH2:33][O:34]C(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.C[O-].[Na+]>CO>[NH2:23][C:20]1[CH:21]=[CH:22][N:17]([CH:13]2[C:14]([F:16])([CH3:15])[CH:10]([OH:9])[CH:11]([CH2:33][OH:34])[O:12]2)[C:18](=[O:32])[N:19]=1 |f:1.2|

Inputs

Step One
Name
Quantity
14.7 kg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC1C(OC(C1(C)F)N1C(N=C(C=C1)NC(C1=CC=CC=C1)=O)=O)COC(C1=CC=CC=C1)=O
Name
Quantity
0.275 kg
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
92.6 kg
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
aged (ca. 1 h)
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is quenched by addition of isobutyric acid (0.115 kg)
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution is concentrated under moderate vacuum
DISTILLATION
Type
DISTILLATION
Details
The batch is distilled to a volume of ca. 50 L
TEMPERATURE
Type
TEMPERATURE
Details
The resulting slurry is heated to ca. 80° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled slowly to ca. 5° C.
CUSTOM
Type
CUSTOM
Details
aged (ca. 2 h)
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The precipitated product is isolated by filtration
WASH
Type
WASH
Details
washed with IPA (16.8 kg)
CUSTOM
Type
CUSTOM
Details
dried in an oven at 70° C. in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(N(C=C1)C1OC(C(C1(C)F)O)CO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.26 kg
YIELD: PERCENTYIELD 88.9%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08912321B2

Procedure details

A slurry of 14 (14.7 kg) in MeOH (92.6 kg) is treated with catalytic amounts of methanolic sodium methoxide (0.275 kg). The reaction mixture is heated to ca. 50° C. and aged (ca. 1 h) until the hydrolysis is complete. The reaction mixture is quenched by addition of isobutyric acid (0.115 kg). The resulting solution is concentrated under moderate vacuum and then residual solvents are replaced with IPA (80 kg). The batch is distilled to a volume of ca. 50 L. The resulting slurry is heated to ca. 80° C. and then cooled slowly to ca. 5° C. and aged (ca. 2 h). The precipitated product is isolated by filtration, washed with IPA (16.8 kg) and dried in an oven at 70° C. in vacuo to afford 6.26 kg (88.9%) of 18 which assayed at 99.43% pure
Name
Quantity
14.7 kg
Type
reactant
Reaction Step One
Quantity
0.275 kg
Type
reactant
Reaction Step One
Name
Quantity
92.6 kg
Type
solvent
Reaction Step One
Name
Yield
88.9%

Identifiers

REACTION_CXSMILES
C([O:9][CH:10]1[C:14]([F:16])([CH3:15])[CH:13]([N:17]2[CH:22]=[CH:21][C:20]([NH:23]C(=O)C3C=CC=CC=3)=[N:19][C:18]2=[O:32])[O:12][CH:11]1[CH2:33][O:34]C(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.C[O-].[Na+]>CO>[NH2:23][C:20]1[CH:21]=[CH:22][N:17]([CH:13]2[C:14]([F:16])([CH3:15])[CH:10]([OH:9])[CH:11]([CH2:33][OH:34])[O:12]2)[C:18](=[O:32])[N:19]=1 |f:1.2|

Inputs

Step One
Name
Quantity
14.7 kg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC1C(OC(C1(C)F)N1C(N=C(C=C1)NC(C1=CC=CC=C1)=O)=O)COC(C1=CC=CC=C1)=O
Name
Quantity
0.275 kg
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
92.6 kg
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
aged (ca. 1 h)
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is quenched by addition of isobutyric acid (0.115 kg)
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution is concentrated under moderate vacuum
DISTILLATION
Type
DISTILLATION
Details
The batch is distilled to a volume of ca. 50 L
TEMPERATURE
Type
TEMPERATURE
Details
The resulting slurry is heated to ca. 80° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled slowly to ca. 5° C.
CUSTOM
Type
CUSTOM
Details
aged (ca. 2 h)
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The precipitated product is isolated by filtration
WASH
Type
WASH
Details
washed with IPA (16.8 kg)
CUSTOM
Type
CUSTOM
Details
dried in an oven at 70° C. in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(N(C=C1)C1OC(C(C1(C)F)O)CO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.26 kg
YIELD: PERCENTYIELD 88.9%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.